molecular formula C21H23NO6 B1669290 Colchiceine CAS No. 477-27-0

Colchiceine

Cat. No.: B1669290
CAS No.: 477-27-0
M. Wt: 385.4 g/mol
InChI Key: PRGILOMAMBLWNG-HNNXBMFYSA-N
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Mechanism of Action

Target of Action

Colchiceine is a metabolite of the anti-gout medication colchicine . The primary targets of this compound, similar to colchicine, are the microtubules in cells . Microtubules are key components of the cell’s structure and play crucial roles in many cellular processes, including maintenance of cell shape, intracellular transport, and cell division .

Mode of Action

this compound, like colchicine, exerts its effects mainly through the inhibition of microtubule polymerization . By binding to tubulin, the building block of microtubules, it prevents the assembly and function of these structures . This disruption affects various cellular processes, including cell division, signal transduction, regulation of gene expression, and cell migration .

Biochemical Pathways

The primary mechanism of action of this compound leads to the downregulation of multiple inflammatory pathways and modulation of innate immunity . It has various inhibitory effects on macrophages, including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .

Pharmacokinetics

this compound shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with colchicine. When ingested, colchicine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about 1 hour after ingestion . The oral bioavailability of colchicine is approximately 50%, and it has 40% protein binding to albumin . Colchicine is a substrate for P-glycoprotein (P-gp), which is present in the gut wall, kidneys, liver, and blood-brain barrier, with its primary function being to facilitate the export of xenobiotics such as colchicine out of the body to protect against toxicity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics, leading to the inhibition of various cellular processes. This results in the downregulation of inflammation, inhibition of cell proliferation and migration, and modulation of immune responses .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the drug’s efficacy . Additionally, factors such as diet, lifestyle, and the presence of other medications can influence the absorption and metabolism of this compound, thereby affecting its action .

Biochemical Analysis

Biochemical Properties

Colchiceine interacts with a series of specialized metabolic enzymes, which collectively convert 1-phenethylisoquinoline, a compound produced early in the biosynthetic pathway, to N-formyldemecolcine . This is the first this compound precursor that harbors the natural product’s signature molecular scaffold .

Cellular Effects

This compound influences cell function by inhibiting the formation of microtubules . This arrests the process in which replicated DNA is divided between daughter cells during cell division .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the formation of microtubules . This leads to the arrest of the process in which replicated DNA is divided between daughter cells during cell division .

Temporal Effects in Laboratory Settings

It is known that the compound is currently sourced from various cultivated autumn crocuses and flame lilies .

Dosage Effects in Animal Models

It is known that the compound is used to treat gout and a range of inflammatory diseases .

Metabolic Pathways

This compound is involved in a metabolic pathway that begins with the conversion of 1-phenethylisoquinoline to N-formyldemecolcine . This pathway involves a series of specialized metabolic enzymes .

Transport and Distribution

It is known that the compound is currently sourced from various cultivated autumn crocuses and flame lilies .

Subcellular Localization

It is known that the compound inhibits the formation of microtubules, thereby arresting the process in which replicated DNA is divided between daughter cells during cell division .

Properties

IUPAC Name

N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGILOMAMBLWNG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878565
Record name COLCHICEINE
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Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-27-0
Record name Colchiceine
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Record name Colchiceine
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Record name COLCHICEINE
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Record name COLCHICEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of colchiceine?

A1: this compound has the molecular formula C21H23NO6 and a molecular weight of 385.41 g/mol. [, ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ a combination of spectroscopic methods to study this compound, including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide valuable insights into the structure and tautomeric behavior of this compound. [, ]
  • Fourier-Transform Infrared (FT-IR): This technique helps identify functional groups and study the interaction of this compound with metal ions. []
  • Ultraviolet-Visible (UV-Vis): UV-Vis spectroscopy is useful for studying the electronic transitions and complexation behavior of this compound. [, ]
  • Fast Atom Bombardment Mass Spectrometry (FAB MS): This technique aids in determining the molecular weight and fragmentation pattern of this compound and its complexes. []

Q3: How does this compound differ from colchicine in terms of its interaction with tubulin?

A3: While both compounds affect microtubule function, this compound binds to tubulin with significantly lower affinity compared to colchicine. [, ] This difference contributes to the distinct biological activities observed for each compound. [, ]

Q4: Does this compound exhibit antifungal activity?

A4: Yes, this compound demonstrates antifungal activity, often surpassing the potency of colchicine. [] Complexation with metal cations can further enhance this antifungal potency. [] Notably, this compound complexes demonstrated significant efficacy against A. pullulans. []

Q5: Can this compound interact with biological membranes?

A5: Unlike colchicine, this compound can bind to various biological membranes, including erythrocyte ghosts, plasma membranes, and synaptosomes. [] This interaction appears to be specific and calcium-dependent, involving gangliosides present within these membranes. []

Q6: Does this compound exhibit any catalytic properties?

A6: While not a traditional catalyst, this compound displays intriguing interactions with enzymes. It can protect enzymes with essential sulfhydryl groups from inactivation, potentially by preventing their oxidation. [] This protective effect could be relevant to its biological activity.

Q7: Does the tautomeric equilibrium of this compound play a role in its biological activity?

A8: The existence of both this compound and isothis compound tautomers is well-documented. [, , ] While both forms can exist in solution, the isocolchicine form is generally less biologically active. [] Synthetic strategies often aim to favor the formation of the desired tautomer to enhance biological activity. []

Q8: What is known about the toxicity of this compound compared to colchicine?

A9: While both compounds exhibit toxicity, this compound generally displays a more favorable safety profile compared to colchicine. [] This difference could be attributed to variations in their metabolism and distribution within the body. [, ]

Q9: Are there any long-term toxicity concerns associated with this compound?

A9: Long-term toxicity studies on this compound are limited. More research is needed to fully assess its potential for chronic toxicity and compare it directly to colchicine.

Q10: What are the potential therapeutic applications of this compound?

A10: this compound holds promise for several therapeutic applications, including:

  • Antifungal agent: Its potent antifungal activity, especially against specific fungi like A. pullulans, warrants further investigation for developing novel antifungal therapies. []
  • Liver disease: Studies suggest that this compound may be beneficial in treating chronic liver diseases and fibrosis, potentially by modulating collagen metabolism and reducing oxidative stress. [, ]
  • Anti-inflammatory agent: While less potent than colchicine, this compound exhibits anti-inflammatory effects, particularly in models of gouty arthritis. []

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